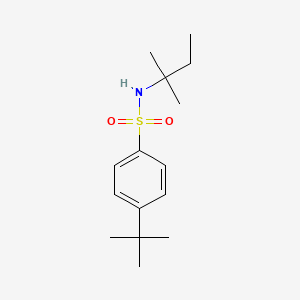
4-tert-butyl-N-(2-methylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a tert-butyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group may also influence the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYLBENZENESULFONAMIDE: Lacks the 2-methylbutan-2-yl group, resulting in different chemical properties and reactivity.
N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
4-TERT-BUTYL-N-(2-METHYLBUTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the tert-butyl and 2-methylbutan-2-yl groups
Properties
Molecular Formula |
C15H25NO2S |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H25NO2S/c1-7-15(5,6)16-19(17,18)13-10-8-12(9-11-13)14(2,3)4/h8-11,16H,7H2,1-6H3 |
InChI Key |
PFBMSQAQABEBDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















